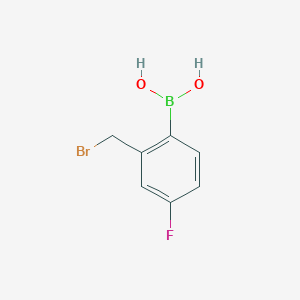
(2-(ブロモメチル)-4-フルオロフェニル)ボロン酸
説明
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Bromomethyl)-4-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Bromomethyl)-4-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
(2-(ブロモメチル)-4-フルオロフェニル)ボロン酸: は、ジオールやフッ化物やシアン化物などのルイス塩基と錯体を形成する能力があるため、センサーの開発に利用されます。 この相互作用は、均一アッセイと不均一検出環境の両方で、炭水化物やその他の物質を検出するためのセンサーの作成に特に役立ちます .
生物学的ラベリングとタンパク質操作
この化合物はジオールと反応するため、生物学的ラベリングやタンパク質操作にも使用できます。 タンパク質の修飾や細胞のラベリングに使用でき、これは生物学的プロセスの追跡やタンパク質機能の理解に不可欠です .
分離技術
(2-(ブロモメチル)-4-フルオロフェニル)ボロン酸を含むボロン酸は、分離技術に適用されます。 グリコシル化分子の電気泳動に使用できます。これは、電荷とサイズに基づいてさまざまなタイプの分子を分離および分析する技術です .
治療薬開発
この化合物は、治療薬開発において潜在的な用途があります。 さまざまな生物学的分子と相互作用する能力により、HIV、肥満、糖尿病、がんなどの疾患に対する新しい治療法の開発のための候補となります .
蛍光センサー
(2-(ブロモメチル)-4-フルオロフェニル)ボロン酸: は、蛍光センサーの開発に使用できます。 これらのセンサーは、分析物との結合時に顕著な蛍光変化を起こすことで、グルコース、リボース、カテコールアミン、活性酸素種、イオン性化合物など、幅広い物質を検出できます .
材料科学
この化合物のボロン酸部分は、スマートポリマーゲル、ナノ粒子、量子ドットなどの材料に組み込むことができます。 これらの材料は、制御された薬物放出システムや高度な分析方法の構築など、さまざまな分野で応用されています .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets .
Mode of Action
(2-(Bromomethyl)-4-fluorophenyl)boronic acid is an organoboron compound. Organoboron compounds are known for their role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving (2-(Bromomethyl)-4-fluorophenyl)boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
The primary result of the action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of (2-(Bromomethyl)-4-fluorophenyl)boronic acid, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . .
特性
IUPAC Name |
[2-(bromomethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHGEZUSQVBFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660143 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-01-3 | |
| Record name | [2-(Bromomethyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-(Bromomethyl)-4-fluorophenyl)boronic acid contribute to the development of stimuli-responsive drug delivery systems?
A: (2-(Bromomethyl)-4-fluorophenyl)boronic acid plays a crucial role in creating a stimuli-responsive element within a triblock terpolymer system. [] The research demonstrates that this compound selectively reacts with the poly(4-vinyl pyridine) (P4VP) block of a poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) triblock terpolymer. This reaction, a quaternization process, introduces the boronic acid functionality to the polymer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


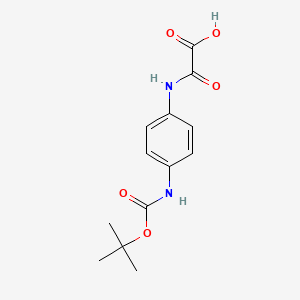
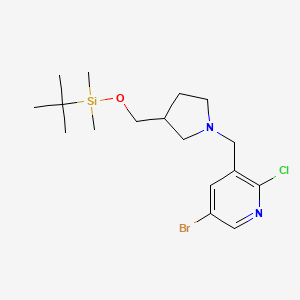
![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
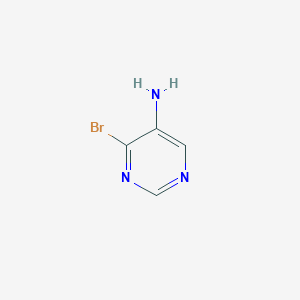
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
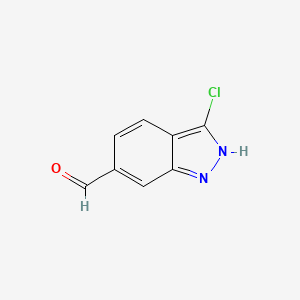
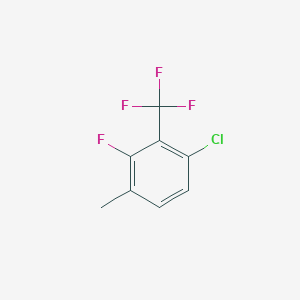
![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
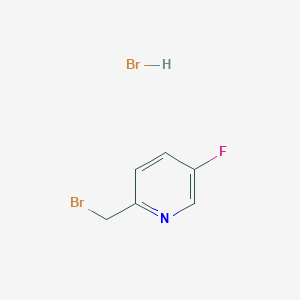
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
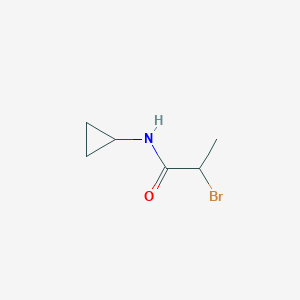
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
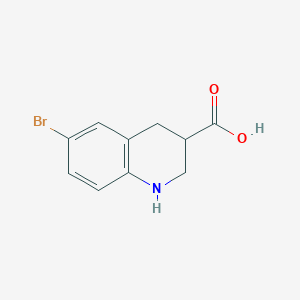
![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)
